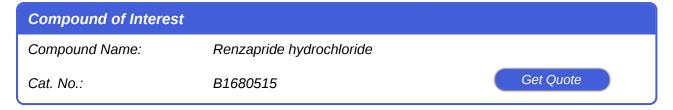


Renzapride Hydrochloride: A Deep Dive into its Structure-Activity Relationship

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For Researchers, Scientists, and Drug Development Professionals

Renzapride is a substituted benzamide with a dual pharmacological action as a potent 5-hydroxytryptamine type 4 (5-HT4) receptor full agonist and a 5-HT3 receptor antagonist.[1][2] [3] This unique profile has positioned it as a gastrointestinal prokinetic agent investigated for conditions such as irritable bowel syndrome with constipation (IBS-C) and diabetic gastroparesis.[3][4][5] Understanding the structure-activity relationship (SAR) of Renzapride is crucial for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the SAR of **Renzapride hydrochloride**, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Core Structure and Pharmacological Activity

Renzapride's chemical structure, 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide, is the foundation of its dual activity.[6] The molecule can be dissected into three key pharmacophoric elements:

- The Substituted Benzamide Moiety: This aromatic core is crucial for binding to both 5-HT3 and 5-HT4 receptors. The substitution pattern, particularly the 4-amino, 5-chloro, and 2-methoxy groups, plays a significant role in modulating affinity and efficacy at these receptors.
- The Amide Linker: This linker connects the benzamide core to the basic amine moiety and its rigidity and orientation are important for proper receptor interaction.



 The Azabicyclononane Moiety: This bulky, basic bicyclic system is a key determinant of Renzapride's affinity and selectivity. Its conformation and the orientation of the nitrogen lone pair are critical for receptor binding.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on the binding affinity of Renzapride and its derivatives at serotonin receptors. This data is primarily derived from in vitro radioligand binding inhibition studies.[2]

Compound	Receptor	Species	Ki (nM)
(±)-Renzapride	5-HT3	Human	17
5-HT4	Guinea-pig	477	
(+)-Renzapride	5-HT3	Human	>10,000
5-HT4	Guinea-pig	2,754	
(-)-Renzapride	5-HT3	Human	13
5-HT4	Guinea-pig	316	
(±)-Renzapride N- oxide	5-HT3	Human	4,365
5-HT4	Guinea-pig	>10,000	

Key SAR Insights from the Data:

- Stereoselectivity: There is a clear stereochemical preference for the (-)-enantiomer of Renzapride at both 5-HT3 and 5-HT4 receptors, with the (-)-enantiomer exhibiting significantly higher affinity than the (+)-enantiomer.[2]
- Metabolism: The major metabolite, Renzapride N-oxide, demonstrates a dramatically lower affinity for both receptors, indicating that N-oxidation is a deactivating metabolic pathway.[2]
- Receptor Selectivity: Racemic Renzapride displays a higher affinity for the 5-HT3 receptor compared to the 5-HT4 receptor.[2]



Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. Below are protocols for key experiments used to characterize the activity of Renzapride and its analogues.

Radioligand Binding Assay for 5-HT3 and 5-HT4 Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the competitive inhibition of a radiolabeled ligand's binding to 5-HT3 and 5-HT4 receptors by Renzapride and its analogues.

Materials:

- Membrane preparations from cells expressing human 5-HT3 receptors or from guinea-pig striatum for 5-HT4 receptors.
- Radioligand: [3H]-GR65630 for 5-HT3 receptors; [3H]-GR113808 for 5-HT4 receptors.
- Test compounds (Renzapride and analogues) at various concentrations.
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold incubation buffer).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.

Procedure:

 Incubation: In a microplate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known, unlabeled ligand (e.g., granisetron for 5-HT3) is used.



- Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Radioligand Binding Assay Workflow.



Functional Bioassay for 5-HT4 Receptor Agonism: Isolated Guinea Pig Colon Preparation

This ex vivo assay assesses the functional activity of a compound as a 5-HT4 receptor agonist by measuring its ability to induce relaxation in a pre-contracted intestinal muscle strip.[7]

Objective: To determine the potency (EC50) and efficacy of Renzapride and its analogues as 5-HT4 receptor agonists.

Materials:

- Guinea pig colon.
- Krebs solution (physiological salt solution).
- Carbachol or KCl to pre-contract the tissue.
- Test compounds (Renzapride and analogues) at various concentrations.
- Organ bath with a force transducer.
- Data acquisition system.

Procedure:

- Tissue Preparation: Dissect the guinea pig colon and mount a segment of the longitudinal muscle in an organ bath containing oxygenated Krebs solution at 37°C.
- Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time.
- Contraction: Induce a stable contraction of the muscle strip by adding a contractile agent like carbachol or a high concentration of KCl to the bath.
- Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the
 test compound to the organ bath in a cumulative manner, increasing the concentration
 stepwise.



- Measurement: Record the relaxation of the muscle strip at each concentration using a force transducer.
- Data Analysis: Express the relaxation as a percentage of the maximum possible relaxation.
 Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve. Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the maximum effect (Emax) from this curve.

Electrophysiology Assay for 5-HT3 Receptor Antagonism: Whole-Cell Patch-Clamp

This in vitro assay measures the ability of a compound to inhibit the ion current induced by the activation of 5-HT3 receptors, which are ligand-gated ion channels.[8]

Objective: To determine the potency (IC50) of Renzapride and its analogues as 5-HT3 receptor antagonists.

Materials:

- A cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).
- External and internal solutions for patch-clamping.
- 5-HT (agonist).
- Test compounds (Renzapride and analogues).
- Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

Procedure:

- Cell Culture: Culture the cells expressing 5-HT3 receptors.
- Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.
 Clamp the cell membrane at a negative holding potential (e.g., -60 mV).

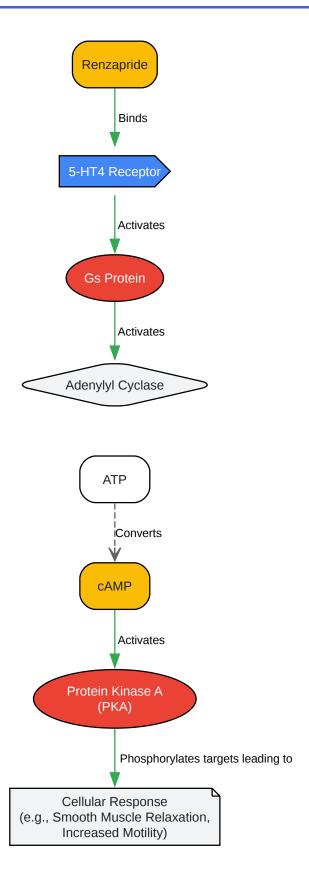


- Agonist Application: Apply a short pulse of 5-HT to the cell to evoke an inward current mediated by the 5-HT3 receptors.
- Antagonist Application: Pre-incubate the cell with a specific concentration of the test compound for a set period.
- Inhibition Measurement: During the incubation with the test compound, apply another pulse of 5-HT and record the resulting current.
- Concentration-Response: Repeat steps 4 and 5 with different concentrations of the test compound.
- Data Analysis: Measure the peak amplitude of the 5-HT-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.

Signaling Pathways and Logical Relationships 5-HT4 Receptor Agonist Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like Renzapride initiates a G-protein-coupled signaling cascade that ultimately leads to smooth muscle relaxation and increased gastrointestinal motility.





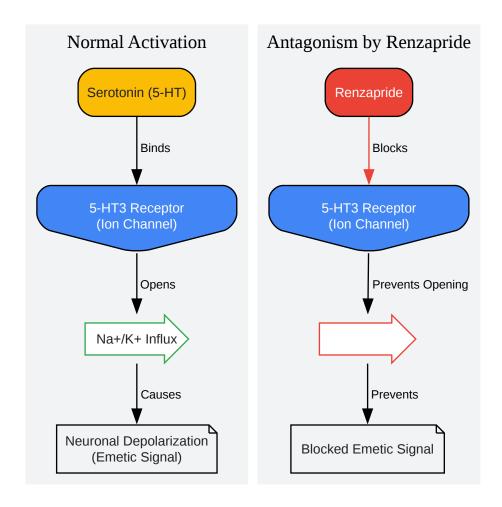
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5-HT4 Receptor Agonist Signaling Cascade.



5-HT3 Receptor Antagonist Mechanism of Action

Renzapride acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. By blocking this receptor, Renzapride prevents the nausea- and vomiting-inducing signals mediated by serotonin.



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5-HT3 Receptor Antagonism by Renzapride.

Discussion of Structure-Activity Relationships

While a comprehensive SAR study with a wide range of Renzapride analogues is not publicly available, key insights can be drawn from the existing data and the broader medicinal chemistry literature on benzamide-based 5-HT3/4 ligands.



- The Benzamide Core: The 4-amino and 5-chloro substituents are common features in many potent 5-HT3 antagonists and 5-HT4 agonists, suggesting their importance in anchoring the ligand in the receptor binding pockets. The 2-methoxy group is also crucial, as its removal or alteration often leads to a significant loss of affinity. It is hypothesized that the oxygen of the methoxy group and the nitrogen of the 4-amino group can act as hydrogen bond acceptors and donors, respectively.
- The Azabicyclononane Moiety: This rigid, basic moiety is a key feature for high affinity. Its conformational rigidity likely pre-organizes the molecule into a favorable conformation for receptor binding, reducing the entropic penalty of binding. The nitrogen atom in this ring system is protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of both 5-HT3 and 5-HT4 receptors. The stereochemistry of the attachment of the amide linker to this ring system is critical, as evidenced by the significant difference in affinity between the enantiomers of Renzapride.
- Future Directions for SAR Studies: To further elucidate the SAR of Renzapride, future studies could focus on:
 - Systematic modification of the benzamide substituents: Replacing the chloro, methoxy, and amino groups with other substituents of varying size, electronics, and hydrogen bonding capabilities.
 - Alteration of the azabicyclononane ring: Exploring other bicyclic or monocyclic basic amines to probe the spatial requirements of the binding pocket.
 - Modification of the amide linker: Investigating the effect of linker length, rigidity, and composition on receptor affinity and selectivity.

By systematically applying these modifications and evaluating the resulting compounds in the described binding and functional assays, a more complete picture of the structure-activity relationship of Renzapride can be developed, paving the way for the design of next-generation gastrointestinal prokinetic agents.

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